hexaethyl 2,7,12,17,22,27-hexaoxa-4,5,14,15,24,25,33,34,37,38,41,42-dodecazaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetraconta-1(30),3,5,8(40),9,11(39),13,15,18,20,23(34),24,26(33),28,31,35,37,41-octadecaene-9,19,29,31,35,39-hexacarboxylate
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Overview
Description
Hexaethyl 2,7,12,17,22,27-hexaoxa-4,5,14,15,24,25,33,34,37,38,41,42-dodecazaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetraconta-1(30),3,5,8(40),9,11(39),13,15,18,20,23(34),24,26(33),28,31,35,37,41-octadecaene-9,19,29,31,35,39-hexacarboxylate is a complex organic compound with a unique structure. It is characterized by multiple ether and amine groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of this compound involves multiple steps, including the formation of the hexaoxa and dodecaza rings. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the correct formation of the rings. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ether or amine groups are replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Hexaethyl 2,7,12,17,22,27-hexaoxa-4,5,14,15,24,25,33,34,37,38,41,42-dodecazaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetraconta-1(30),3,5,8(40),9,11(39),13,15,18,20,23(34),24,26(33),28,31,35,37,41-octadecaene-9,19,29,31,35,39-hexacarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The ether and amine groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Compared to other similar compounds, hexaethyl 2,7,12,17,22,27-hexaoxa-4,5,14,15,24,25,33,34,37,38,41,42-dodecazaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetraconta-1(30),3,5,8(40),9,11(39),13,15,18,20,23(34),24,26(33),28,31,35,37,41-octadecaene-9,19,29,31,35,39-hexacarboxylate is unique due to its complex ring structure and multiple functional groups. Similar compounds include:
- 2,2,7,12,12,17-hexaethyl-7,17-dimethyl-21,22,23,24-tetraoxapentacyclo[16.2.1.1(3,6).1(8,11).1(13,16)]tetracosa-1(20),3,5,8,10,13,15,18-octaene .
- 3,8,15,20,27,32-hexaoxatetracyclo[32.2.2.2{10,13}.2{22,25}]dotetraconta-1(36),10,12,22,24,34,37,39,41-nonaene .
These compounds share some structural similarities but differ in their specific functional groups and applications.
Properties
Molecular Formula |
C42H36N12O18 |
---|---|
Molecular Weight |
996.8 g/mol |
IUPAC Name |
hexaethyl 2,7,12,17,22,27-hexaoxa-4,5,14,15,24,25,33,34,37,38,41,42-dodecazaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetraconta-1(30),3,5,8(40),9,11(39),13,15,18,20,23(34),24,26(33),28,31,35,37,41-octadecaene-9,19,29,31,35,39-hexacarboxylate |
InChI |
InChI=1S/C42H36N12O18/c1-7-61-31(55)19-13-26-20(32(56)62-8-2)14-25(19)67-37-43-47-39(48-44-37)69-27-15-22(34(58)64-10-4)29(16-21(27)33(57)63-9-3)71-41-51-53-42(54-52-41)72-30-18-23(35(59)65-11-5)28(17-24(30)36(60)66-12-6)70-40-49-45-38(68-26)46-50-40/h13-18H,7-12H2,1-6H3 |
InChI Key |
OLLYCMMNHGTRPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1OC3=NN=C(N=N3)OC4=CC(=C(C=C4C(=O)OCC)OC5=NN=C(N=N5)OC6=C(C=C(C(=C6)C(=O)OCC)OC7=NN=C(O2)N=N7)C(=O)OCC)C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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